Quinoxalin-6-ol

Overview

Description

Quinoxalin-6-ol is an antibacterial agent effective against gram-negative bacteria such as Escherichia coli, Salmonella enteritidis, and Pseudomonas aeruginosa . It also exhibits antifungal activity against Candida albicans and Saccharomyces cerevisiae . This compound can be found in the form of two isomers (E and Z), which are distinguished by their physical properties .

Synthesis Analysis

Quinoxalin-6-ol can be synthesized from crotonic acid or ethyl acetoacetate . Recent advances in the synthesis of quinoxalines have been made under transition-metal-free conditions . These methods are more efficient and environmentally friendly compared to traditional methods .

Molecular Structure Analysis

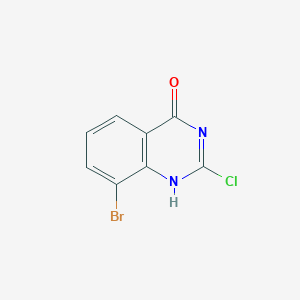

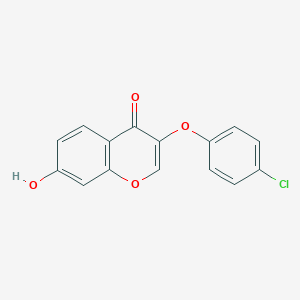

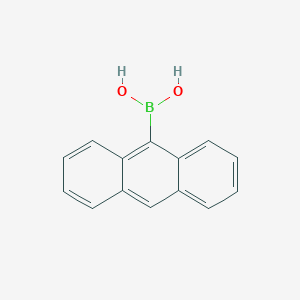

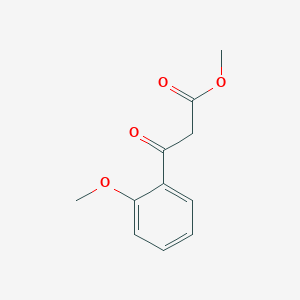

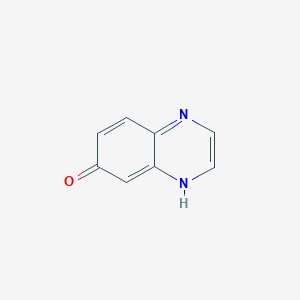

The molecular formula of Quinoxalin-6-ol is C8H6N2O . It is a quinone that is part of a larger class of compounds known as quinoxalines . These compounds contain a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .

Chemical Reactions Analysis

Quinoxalines, including Quinoxalin-6-ol, have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications . They have also been used in the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

Physical And Chemical Properties Analysis

Quinoxalin-6-ol has a molecular weight of 146.15 g/mol . It is a solid at room temperature . The compound should be stored in a dark place, in an inert atmosphere .

Scientific Research Applications

Bioactive Molecules

Quinoxalin-6-ol has been extensively used in the design and development of numerous bioactive molecules . This is due to its wide range of physicochemical and biological activities .

Dyes

Quinoxalin-6-ol is also utilized in the creation of various dyes . The unique chemical structure of quinoxalin-6-ol allows it to bind with different types of molecules, making it a versatile component in dye production .

Fluorescent Materials

The quinoxaline scaffold has been used in the development of fluorescent materials . These materials have applications in various fields, including biological imaging and sensor technology .

Electroluminescent Materials

Quinoxalin-6-ol has found its application in the production of electroluminescent materials . These materials are used in devices like organic light-emitting diodes (OLEDs), which are used in display technology .

Organic Sensitizers for Solar Cell Applications

Quinoxalin-6-ol has been used in the development of organic sensitizers for solar cell applications . These sensitizers are crucial in enhancing the efficiency of solar cells .

Polymeric Optoelectronic Materials

The quinoxaline scaffold has been utilized in the creation of polymeric optoelectronic materials . These materials have applications in various optoelectronic devices, including photodiodes and phototransistors .

Organic Photovoltaic Devices

Quinoxalin-6-ol has been used in the development of organic photovoltaic devices . These devices convert light into electricity using organic compounds .

Organic Semiconductors

Quinoxalin-6-ol has found its application in the production of organic semiconductors . These semiconductors are used in various electronic devices, including transistors and diodes .

Mechanism of Action

Target of Action

Quinoxalin-6-ol is an antibacterial agent that has shown to be effective against gram-negative bacteria such as Escherichia coli, Salmonella enteritidis, and Pseudomonas aeruginosa . It also has antifungal activity against Candida albicans and Saccharomyces cerevisiae . Therefore, the primary targets of Quinoxalin-6-ol are these microorganisms.

Mode of Action

It is known that quinoxaline derivatives can interact with various targets, receptors, or microorganisms . The interaction of Quinoxalin-6-ol with its targets likely leads to changes in the microorganisms that result in their death or inhibition of growth.

Biochemical Pathways

Quinoxalines are known to be involved in various biological activities, and they have been used in the design and development of numerous bioactive molecules . Therefore, it is likely that Quinoxalin-6-ol affects multiple biochemical pathways in its target microorganisms, leading to their death or growth inhibition.

Result of Action

The result of Quinoxalin-6-ol’s action is the death or growth inhibition of its target microorganisms This makes it effective as an antibacterial and antifungal agent

Safety and Hazards

Future Directions

While specific future directions for Quinoxalin-6-ol were not found in the search results, quinoxalines have been a subject of extensive research due to their importance in medicinal chemistry . They have been utilized for the design and development of numerous bioactive molecules, suggesting potential future applications in this area .

properties

IUPAC Name |

quinoxalin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-6-1-2-7-8(5-6)10-4-3-9-7/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPVXTQTNVVKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50322168, DTXSID80901667 | |

| Record name | quinoxalin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_803 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoxalin-6-ol | |

CAS RN |

7467-91-6 | |

| Record name | 6-Quinoxalinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | quinoxalin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Quinoxalinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Quinoxalinol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJP4H57PK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What influences the tautomeric preference of Quinoxalin-6-ol derivatives?

A1: Research indicates that the enol-imine tautomer is favored in 5-chlorobenzo[f]quinoxalin-6-ol and its derivatives, both in solid state and solution. [] This preference is attributed to the enhanced aromatic character of the enol-imine form compared to the keto-amine tautomer. Density Functional Theory (DFT) calculations support this observation, suggesting that aromaticity plays a significant role in the tautomeric equilibrium of these compounds. Conversely, in analogous benzo[a]phenazin-5(7H)-ones, solvation effects appear to be the dominant factor determining relative tautomer stability. [] This highlights the complex interplay of structural features and environmental factors in dictating molecular properties.

Q2: Can you describe a practical application of Quinoxalin-6-ol derivatives in synthetic chemistry?

A2: Solution-phase parallel synthesis has successfully utilized a 1,2,7-trialkyl-1H-imidazo[4,5-g]quinoxalin-6-ol scaffold to generate diverse libraries. [] This approach employed readily available starting materials like 1,5-difluoro-2,4-dinitrobenzene and commercially accessible building blocks. Such methodologies underscore the versatility of Quinoxalin-6-ol derivatives as valuable scaffolds in medicinal chemistry for exploring novel chemical spaces and potentially uncovering new bioactive compounds.

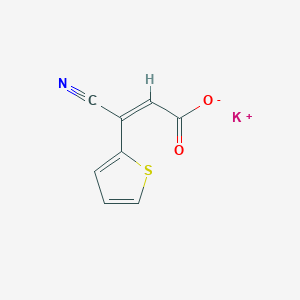

Q3: Have any novel Quinoxalin-6-ol derivatives been identified in biological systems?

A3: Research into anaerobic methane-oxidizing microbial consortia led to the discovery of a previously unknown thioquinoxalinol compound. [] This molecule features both a redox-active quinoxaline ring and a thiol group, suggesting potential involvement in electron transport processes within these microbial communities. Additionally, a sulfated derivative of this compound was identified, potentially enhancing its water solubility. These findings highlight the unexplored chemical diversity within microbial systems and the potential for discovering new bioactive molecules with unique structures and functions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.